molecular formula C18H16N4OS B3008259 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide CAS No. 1797334-21-4

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B3008259
CAS No.: 1797334-21-4
M. Wt: 336.41
InChI Key: BPSGDZPEFJUZKP-UHFFFAOYSA-N
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Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thiazole ring, and a cyclopropane carboxamide group

Biochemical Analysis

Biochemical Properties

Thiazole derivatives, which are part of the compound’s structure, have been found to exhibit diverse biological activities, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and cytotoxic effects . These activities suggest that N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Given the biological activities of thiazole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the reaction of 2-aminothiazole with pyridin-3-ylamine under specific conditions to form the intermediate thiazole derivative. This intermediate is then reacted with phenylcyclopropanecarboxamide to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Comparison with Similar Compounds

  • N-(4-(2-(pyridin-3-ylamino)pyrimidin-4-yl)phenyl)piperidine-4-carboxamide

  • N-(2-amino-phenyl)-4-[(4-pyridin-3-yl-pyrimidin-2-ylamino)-methyl]benzamide

  • Imatinib

Uniqueness: N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide stands out due to its distinct structural features, which contribute to its unique chemical and biological properties. Unlike some similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c23-17(13-3-4-13)20-14-7-5-12(6-8-14)16-11-24-18(22-16)21-15-2-1-9-19-10-15/h1-2,5-11,13H,3-4H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSGDZPEFJUZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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